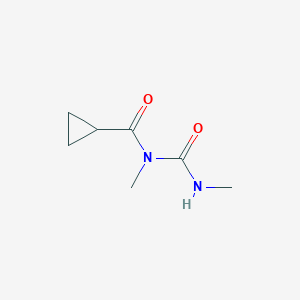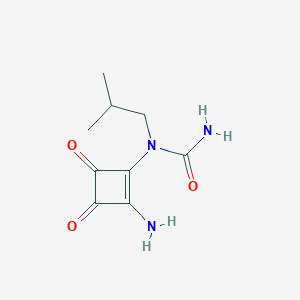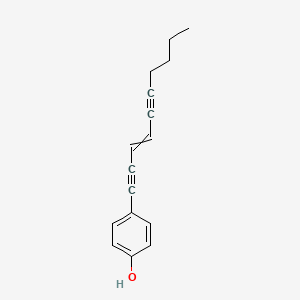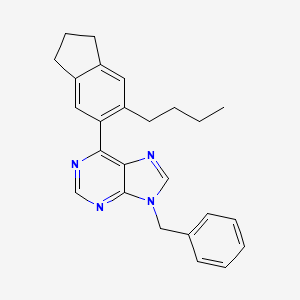
2,2'-(Pentane-1,5-diyldisulfinyl)diethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Pentane-1,5-diyldisulfinyl)diethanol is an organic compound with the molecular formula C₉H₂₀O₄S₂ and a molecular weight of 256.38 g/mol . It is a sulfoxide derivative, characterized by the presence of two hydroxyl groups and a disulfinyl linkage. This compound is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pentane-1,5-diyldisulfinyl)diethanol typically involves the reaction of 1,5-dibromopentane with sodium sulfinate, followed by the addition of ethylene glycol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 1,5-dibromopentane reacts with sodium sulfinate in an aqueous medium to form 1,5-disulfinylpentane.
Step 2: The intermediate 1,5-disulfinylpentane is then reacted with ethylene glycol under basic conditions to yield 2,2’-(Pentane-1,5-diyldisulfinyl)diethanol.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production methods would likely involve similar synthetic routes with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Pentane-1,5-diyldisulfinyl)diethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfoxide group can be reduced to a sulfide.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Pentane-1,5-diyldisulfinyl)diethanol is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems and potential as a biochemical probe.
Medicine: Exploring its potential therapeutic properties and interactions with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2’-(Pentane-1,5-diyldisulfinyl)diethanol involves its interaction with molecular targets through its hydroxyl and sulfoxide groups. These functional groups allow the compound to participate in hydrogen bonding, nucleophilic attacks, and redox reactions. The pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-{1,1’-[Pentane-1,5-diyl-bis(oxy-nitrilo)]-diethyl-idyne}diphenol
- Other sulfoxide derivatives
Uniqueness
2,2’-(Pentane-1,5-diyldisulfinyl)diethanol is unique due to its specific combination of hydroxyl and sulfoxide functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile interactions in both chemical and biological contexts, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H20O4S2 |
|---|---|
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
2-[5-(2-hydroxyethylsulfinyl)pentylsulfinyl]ethanol |
InChI |
InChI=1S/C9H20O4S2/c10-4-8-14(12)6-2-1-3-7-15(13)9-5-11/h10-11H,1-9H2 |
Clave InChI |
UIICDVKFUKXYQB-UHFFFAOYSA-N |
SMILES canónico |
C(CCS(=O)CCO)CCS(=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(Tributylstannyl)ethenyl]heptan-2-one](/img/structure/B14233627.png)
![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)

![Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-](/img/structure/B14233651.png)




![4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14233683.png)

![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)

